N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzenesulfonyl chloride with butylamine under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the benzamide intermediate reacts with morpholine.
Incorporation of the Dioxidotetrahydrothiophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
Scientific Research Applications
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide can be compared with other similar compounds, such as:
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the morpholine ring, which may affect its biological activity and chemical reactivity.
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of a morpholinosulfonyl group, which may influence its solubility and interaction with molecular targets.
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(aminosulfonyl)benzamide: Has an aminosulfonyl group, which may alter its pharmacokinetic properties and therapeutic potential.
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S2/c1-2-3-9-21(17-8-14-28(23,24)15-17)19(22)16-4-6-18(7-5-16)29(25,26)20-10-12-27-13-11-20/h4-7,17H,2-3,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMBOJOQBWWULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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